![molecular formula C18H18N2O B3011509 [3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 955972-07-3](/img/structure/B3011509.png)
[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The molecular formula of this compound is C18H18N2O, and it has a molecular weight of 278.35 .
Synthesis Analysis
The synthesis of such compounds often involves Friedel-Crafts alkylation, a type of electrophilic aromatic substitution reaction . In this process, an alkyl group is introduced into the aromatic ring. The reaction is facilitated by a Lewis acid, such as AlCl3, which makes the carbonyl group of the alkylating agent more electrophilic . After the alkylation, post-synthetic hydrolysis or alcoholysis can be performed .Molecular Structure Analysis
The molecular structure of “[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” is complex due to the presence of multiple aromatic rings and a pyrazole ring. The InChI code for the compound is 1S/C9H12O/c1-7-3-4-9 (6-10)5-8 (7)2/h3-5,10H,6H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving “[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” are likely to be complex due to the presence of multiple functional groups. The pyrazole ring, in particular, is known to participate in a variety of reactions .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Characterization
- A study by Thirunarayanan and Sekar (2016) explored the solvent-free, one-pot synthesis of various 1 N -acetyl pyrazoles, including 1-(3-(3,4-dimethylphenyl)-5-(substituted phenyl)-4,5-dihydro- 1 H -pyrazole-1-yl) ethanones, achieved via microwave irradiation. They characterized these derivatives through physical constants and spectral data, contributing to understanding the compound's synthesis and properties (Thirunarayanan & Sekar, 2016).
Tautomerism and Crystallography Studies
- Research by Cornago et al. (2009) investigated the structures of four NH-pyrazoles, including variants of the compound , using X-ray crystallography. They analyzed the tautomerism in these compounds in solution and solid-state, providing valuable insights into their structural dynamics (Cornago et al., 2009).
Molecular Dimer Studies
- A study by Zheng, Wang, and Fan (2010) synthesized and characterized new 3,5-diaryl-1H-pyrazoles. They observed dimerization in solution through ESI–MS spectra, and X-ray crystal structure analysis provided insights into their molecular dimers, enhancing the understanding of intermolecular interactions of such compounds (Zheng, Wang, & Fan, 2010).
Antimicrobial Activity
- Kumar et al. (2012) conducted a study on the antimicrobial activity of a series of pyrazole derivatives, including [3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol. They found that compounds with a methoxy group exhibited high antimicrobial activity, offering potential applications in antimicrobial treatments (Kumar et al., 2012).
Photophysical Properties
- ZammitRamon et al. (2015) studied the excited-state photophysical properties of 1,3,5-triarylpyrazolines, incorporating a format similar to [3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol. Their research into the photophysical behavior of these compounds under different pH conditions contributes to the understanding of their potential in molecular devices (ZammitRamon et al., 2015).
Anticancer Applications
- Research by Liu, Xu, and Xiong (2017) on the synthesis of 3-phenyl-1H-pyrazole derivatives, an important intermediate for biologically active compounds, provides insights into potential anticancer applications. They optimized the synthesis method, yielding compounds with significant anticancer properties (Liu, Xu, & Xiong, 2017).
Zukünftige Richtungen
The future directions for research on “[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, pyrazole derivatives are being studied for their potential use in the treatment of various diseases . Additionally, research on CO2 utilization has focused on hydrogenation of CO2 to methanol due to global warming .
Eigenschaften
IUPAC Name |
[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-8-9-15(10-14(13)2)18-16(12-21)11-20(19-18)17-6-4-3-5-7-17/h3-11,21H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIUFCSZDOXXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)
![Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3011429.png)
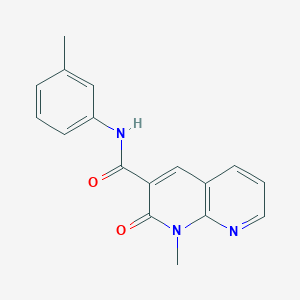
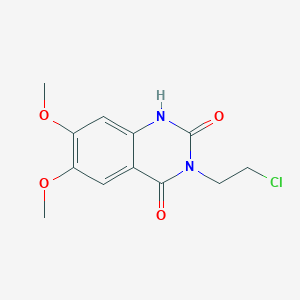
![N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3011433.png)
![N-{5-[(E)-2-(5-{[(4-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B3011434.png)
![1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3011437.png)
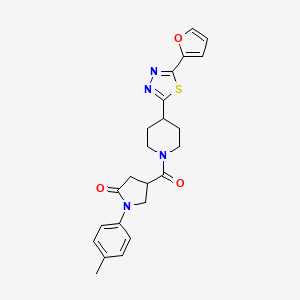
![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3011439.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3011441.png)
![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)
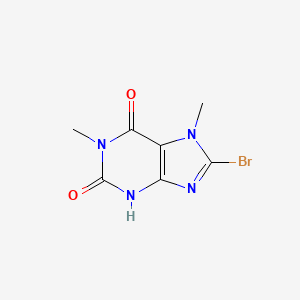
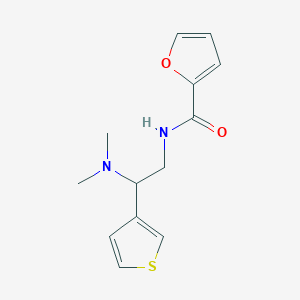
![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B3011449.png)